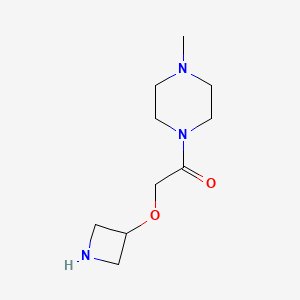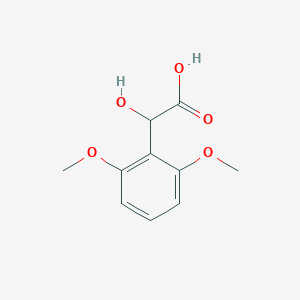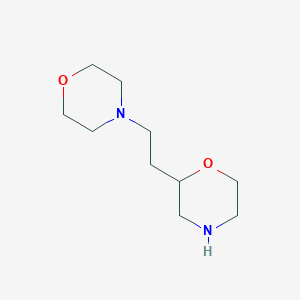![molecular formula C16H15N3O B13534141 5-[2-(benzyloxy)phenyl]-1H-pyrazol-3-amine CAS No. 502132-93-6](/img/structure/B13534141.png)
5-[2-(benzyloxy)phenyl]-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-(benzyloxy)phenyl]-1H-pyrazol-3-amine is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a benzyloxy group attached to a phenyl ring, which is further connected to the pyrazole core. The presence of these functional groups imparts unique chemical and biological properties, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(benzyloxy)phenyl]-1H-pyrazol-3-amine typically involves the following steps:
-
Formation of the Benzyloxyphenyl Intermediate: : The initial step involves the preparation of 2-(benzyloxy)phenyl hydrazine. This can be achieved by reacting 2-nitrophenol with benzyl bromide in the presence of a base such as potassium carbonate to form 2-(benzyloxy)nitrobenzene. Subsequent reduction of the nitro group using a reducing agent like iron powder in acetic acid yields 2-(benzyloxy)phenyl hydrazine.
-
Cyclization to Form Pyrazole: : The 2-(benzyloxy)phenyl hydrazine is then reacted with an appropriate β-diketone, such as acetylacetone, under acidic conditions to induce cyclization and form the pyrazole ring. This step typically requires refluxing in ethanol with a catalytic amount of acetic acid.
-
Amination: : The final step involves the introduction of the amine group at the 3-position of the pyrazole ring. This can be achieved by treating the intermediate pyrazole compound with ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimizations may include the use of continuous flow reactors for better control over reaction conditions and yields. Additionally, the use of automated systems for purification and isolation of the final product ensures consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
5-[2-(benzyloxy)phenyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially modifying the benzyloxy group or the pyrazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms of the benzyloxy group or the pyrazole ring.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the amine.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-[2-(benzyloxy)phenyl]-1H-pyrazol-3-amine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery, particularly in the areas of anti-inflammatory and anticancer research.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. Studies have shown that these compounds can inhibit specific enzymes and receptors, making them potential candidates for the treatment of diseases such as cancer and inflammatory disorders.
Industry
Industrially, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in the production of dyes, polymers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-[2-(benzyloxy)phenyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenyl-1H-pyrazol-3-amine: Lacks the benzyloxy group, resulting in different chemical and biological properties.
5-(2-Methoxyphenyl)-1H-pyrazol-3-amine: Contains a methoxy group instead of a benzyloxy group, leading to variations in reactivity and biological activity.
5-(2-Hydroxyphenyl)-1H-pyrazol-3-amine: Features a hydroxy group, which can significantly alter its chemical behavior and interactions with biological targets.
Uniqueness
The presence of the benzyloxy group in 5-[2-(benzyloxy)phenyl]-1H-pyrazol-3-amine imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and highlights its potential in various applications.
Propriétés
Numéro CAS |
502132-93-6 |
|---|---|
Formule moléculaire |
C16H15N3O |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
5-(2-phenylmethoxyphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C16H15N3O/c17-16-10-14(18-19-16)13-8-4-5-9-15(13)20-11-12-6-2-1-3-7-12/h1-10H,11H2,(H3,17,18,19) |
Clé InChI |
YPPWVFIKPKNIEO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=NN3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



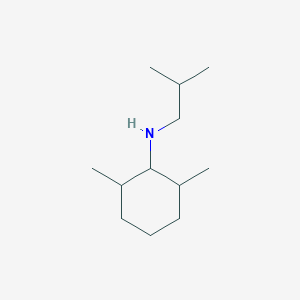

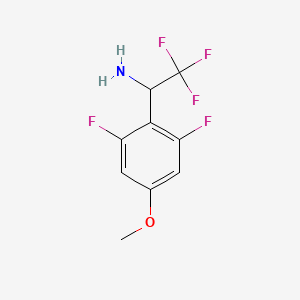
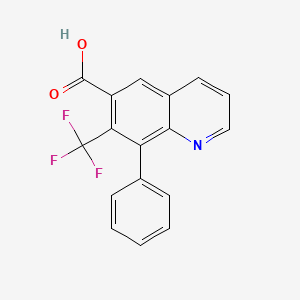

![2-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B13534080.png)
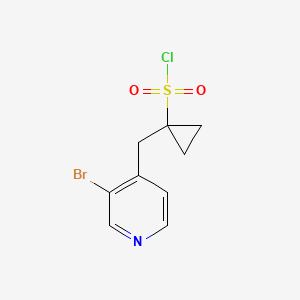
![1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine](/img/structure/B13534084.png)
